molecular formula C10H11NO4 B8129230 MEthyl 3-formamido-4-methoxybenzoate

MEthyl 3-formamido-4-methoxybenzoate

Cat. No.: B8129230
M. Wt: 209.20 g/mol
InChI Key: ANQQPQQQJKLICD-UHFFFAOYSA-N
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Description

Methyl 3-formamido-4-methoxybenzoate is a benzoate derivative featuring a formamido (-NHCHO) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. This compound is utilized as a reference standard in pharmaceutical synthesis, particularly for Proxymetacaine production, due to its well-characterized structure and compliance with regulatory guidelines (e.g., USP, EMA) . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and chromatographic purification, as seen in structurally related triazine derivatives .

Properties

IUPAC Name

methyl 3-formamido-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-7(10(13)15-2)5-8(9)11-6-12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQQPQQQJKLICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 3-formamido-4-methoxybenzoate typically involves the formylation of 3-amino-4-methoxybenzoic acid followed by esterification. The formylation reaction can be carried out using formic acid or formic anhydride under acidic conditions. The resulting formamido derivative is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

MEthyl 3-formamido-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

MEthyl 3-formamido-4-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MEthyl 3-formamido-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Applications Key Properties/Notes
Methyl 3-formamido-4-methoxybenzoate Formamido (3), Methoxy (4) 209.18 Formamido, Methoxy, Ester Pharmaceutical reference standard High lipophilicity; regulatory compliant
Methyl 3-amino-4-methoxybenzoate Amino (3), Methoxy (4) 181.17 Amino, Methoxy, Ester Synthetic intermediate More reactive due to free -NH₂
Methyl 3-formamido-4-hydroxybenzoate Formamido (3), Hydroxy (4) 195.16 Formamido, Hydroxy, Ester Potential drug metabolite Higher solubility (hydroxy group)
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (4), Hydroxy (2) 209.19 Acetamido, Hydroxy, Ester Chemical synthesis precursor Enhanced stability (acetylated amine)
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Cyclopropylmethoxy (3), Hydroxy (4) 236.23 Ether, Hydroxy, Ester Research applications Steric hindrance affects bioactivity
Triazine derivative (5k) Triazine, Formyl, Methoxy 518.48 Triazine, Formyl, Ester Herbicide/pharmaceutical candidate High molecular weight; complex synthesis
Metsulfuron methyl ester Triazin-yl, Sulfonylurea 381.36 Sulfonylurea, Ester Herbicide Inhibits acetolactate synthase

Physical and Spectroscopic Properties

  • Melting Points : this compound analogs exhibit melting points in the range of 79–82°C, comparable to triazine derivatives .
  • NMR Data: The formamido group produces distinct signals (e.g., δ ~8–10 ppm for formyl protons), differentiating it from acetamido or amino analogs .

Stability and Reactivity

  • The methoxy group enhances stability under basic conditions compared to hydroxy analogs .
  • Formamido groups may hydrolyze to amino groups under acidic/basic conditions, impacting metabolic pathways .

Key Structural-Activity Relationships

  • Substituent Position : The 4-methoxy group in the target compound increases lipophilicity, enhancing membrane permeability compared to 4-hydroxy analogs .
  • Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy) reduce enzymatic degradation but may limit target engagement .

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